Decan-2-one-d5
Description
Decan-2-one-d5 (C₁₀H₁₅D₅O) is a deuterium-labeled analog of 2-decanone, where five hydrogen atoms at specific positions are replaced with deuterium (²H). This isotopic substitution enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its non-deuterated counterpart, 2-decanone (C₁₀H₂₀O), is a medium-chain ketone used in flavorings, fragrances, and organic synthesis . The deuterated form’s distinct isotopic signature minimizes interference in quantitative analyses, making it indispensable in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
161.30 g/mol |
IUPAC Name |
9,9,10,10,10-pentadeuteriodecan-2-one |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3-9H2,1-2H3/i1D3,3D2 |
InChI Key |
ZAJNGDIORYACQU-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCC(=O)C |
Canonical SMILES |
CCCCCCCCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Decan-2-one-d5 can be synthesized through various methods. One common approach involves the deuteration of Decan-2-one using deuterium gas or deuterated reagents under specific reaction conditions . The process typically requires a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalysts to achieve high levels of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
Decan-2-one-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to alcohols.
Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
Decan-2-one-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of deuterated drugs.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Decan-2-one-d5 involves its incorporation into various molecular pathways due to the presence of deuterium. Deuterium substitution can affect the rate of chemical reactions and the stability of intermediates, leading to altered pharmacokinetics and metabolic profiles . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Decanone (Non-Deuterated Form)
Structural Similarities : Both compounds share the same carbon skeleton and ketone functional group.
Key Differences :
- Molecular Weight: Decan-2-one-d5 (172.29 g/mol) has a higher molecular weight than 2-decanone (156.27 g/mol) due to deuterium substitution.
- Boiling Point: Deuterated compounds often exhibit slightly higher boiling points. For 2-decanone, the boiling point is 210–215°C, while this compound is reported at 212–217°C .
- Analytical Utility: this compound’s isotopic labeling enables precise quantification in MS by distinguishing it from endogenous 2-decanone in biological matrices .
Decanoic Acid (C₁₀H₂₀O₂)
Functional Similarities : Both are ten-carbon compounds used in industrial applications.
Key Differences :
- Functional Group: Decanoic acid is a carboxylic acid, whereas this compound is a ketone.
- Polarity: Decanoic acid’s carboxyl group increases polarity, leading to higher solubility in polar solvents (e.g., water solubility: 0.15 g/L vs. 0.05 g/L for 2-decanone) .
- Applications: Decanoic acid is used in lubricants and food additives, while this compound is specialized for analytical tracer studies .
n-Decane-d22 (C₁₀D₂₂)
Isotopic Similarities : Both are deuterated alkanes.
Key Differences :
- Functional Group : n-Decane-d22 lacks a ketone group, making it chemically inert compared to Decan-2-one-d4.
- Applications : n-Decane-d22 is used as a solvent in NMR, while this compound’s ketone group enables reactivity studies in organic synthesis .
Comparison with Functionally Similar Compounds
2-Nonanone (C₉H₁₈O)
Functional Similarities : A shorter-chain ketone used in similar industrial applications.
Key Differences :
- Chain Length: 2-Nonanone’s nine-carbon chain results in a lower boiling point (195–200°C) and higher volatility.
- Deuterated Form: 2-Nonanone-d4 is used in environmental analyses but lacks the ten-carbon specificity of this compound .
4-Decanone (C₁₀H₂₀O)
Structural Isomerism: Both are decanones but differ in ketone position. Key Differences:
- Spectral Data: 4-Decanone’s carbonyl peak in IR spectroscopy appears at 1715 cm⁻¹, compared to 1720 cm⁻¹ for this compound due to deuterium-induced shifts .
- Synthetic Routes: 4-Decanone is synthesized via oxidation of 4-decanol, while this compound requires deuterated reagents for isotopic labeling .
Analytical Chemistry
This compound’s deuterium labeling allows for unambiguous identification in GC-MS analyses, with a mass shift of +5 Da compared to 2-decanone. This property is critical in metabolomics for tracking lipid oxidation pathways .
Environmental Science
This compound has been used as a tracer in atmospheric studies to monitor the degradation of volatile organic compounds (VOCs), outperforming non-deuterated analogs due to reduced background noise .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water (g/L) |
|---|---|---|---|---|
| This compound | C₁₀H₁₅D₅O | 172.29 | 212–217 | 0.04 |
| 2-Decanone | C₁₀H₂₀O | 156.27 | 210–215 | 0.05 |
| Decanoic Acid | C₁₀H₂₀O₂ | 172.27 | 270–273 | 0.15 |
| n-Decane-d22 | C₁₀D₂₂ | 154.34 | 174–176 | Insoluble |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
